molecular formula C8H15NO7S B1511429 2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate CAS No. 81877-53-4

2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate

Cat. No.: B1511429
CAS No.: 81877-53-4
M. Wt: 269.27 g/mol
InChI Key: YITJLKFKKDCQLV-UHFFFAOYSA-N
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Description

2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate is a polyfunctional carboxylic acid derivative featuring a carboxymethylsulfanyl (-SCH₂COOH) substituent on an ethylamino backbone. Its structure includes two carboxymethyl groups and a thioether linkage, which confer unique chelating and solubility properties. The hydrate form enhances stability in aqueous environments, making it relevant for coordination chemistry and biomedical applications .

Properties

IUPAC Name

2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6S.H2O/c10-6(11)3-9(4-7(12)13)1-2-16-5-8(14)15;/h1-5H2,(H,10,11)(H,12,13)(H,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITJLKFKKDCQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(=O)O)N(CC(=O)O)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745644
Record name 2,2'-({2-[(Carboxymethyl)sulfanyl]ethyl}azanediyl)diacetic acid--water (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81877-53-4
Record name 2,2'-({2-[(Carboxymethyl)sulfanyl]ethyl}azanediyl)diacetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(Carboxymethylthio)ethyl]iminodiacetic acid monohydrate
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Biological Activity

2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid; hydrate, also known as N,N,S-Tris(carboxymethyl)cysteamine monohydrate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C8_8H15_{15}N O7_7S
  • Molecular Weight : 269.27 g/mol
  • CAS Number : 81877-53-4
  • Density : 1.516 g/cm³
  • Melting Point : -205°C (dec.)
  • Boiling Point : 535.2°C at 760 mmHg

The compound exhibits various biological activities primarily attributed to its structural components, which include a thiol group and multiple carboxymethyl groups. These features contribute to its antioxidant properties and ability to modulate cellular signaling pathways.

Antioxidant Activity

Research indicates that the compound acts as an antioxidant by scavenging free radicals and enhancing the activity of cellular antioxidant systems. For instance, studies have shown that it can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

Cytoprotective Effects

In vitro studies reveal that 2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid protects renal tubular epithelial cells from cytotoxic agents such as cisplatin and heavy metals (e.g., arsenic, cadmium) . This protective effect is linked to the compound's ability to induce stress-responsive transcription factors and modulate inflammatory pathways.

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

  • Neuroprotection : In models of neurodegenerative diseases, it has been shown to protect against oxidative stress-induced neuronal damage, indicating potential use in conditions like Parkinson's disease .
  • Mucolytic Agent : Similar compounds have been employed as mucolytics in respiratory diseases due to their ability to break down mucus viscosity and enhance mucus clearance .
  • Anticancer Properties : Preliminary data suggest that it may enhance the efficacy of certain chemotherapeutic agents while reducing their side effects through its cytoprotective mechanisms .

Case Studies and Research Findings

  • Oxidative Stress in Parkinson's Disease :
    • A study evaluated the protective effects of S-carboxymethyl cysteine (a related compound) against oxidative stress in neuronal cells. Results indicated significant improvements in cell viability and reductions in markers of oxidative damage when treated with these compounds .
  • Renal Protection Against Heavy Metals :
    • In renal tubular epithelial cells exposed to heavy metals, treatment with 2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid resulted in decreased cell death and activation of protective signaling pathways, demonstrating its potential as a therapeutic agent in nephrotoxicity .
  • Mucolytic Effects :
    • Clinical evaluations of similar cysteine derivatives have shown efficacy in chronic obstructive pulmonary disease (COPD), where they improved lung function by reducing mucus hypersecretion .

Scientific Research Applications

Biochemical Applications

N,N,S-Tris(carboxymethyl)cysteamine is utilized primarily in biochemical research due to its ability to act as a chelating agent and a reducing agent.

  • Chelation Therapy : The compound has been investigated for its potential in chelation therapy, particularly in the treatment of heavy metal poisoning. Its ability to bind metal ions can facilitate their excretion from the body.
  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent.

Pharmaceutical Applications

The pharmaceutical industry is exploring the use of N,N,S-Tris(carboxymethyl)cysteamine in drug formulation and development.

  • Drug Delivery Systems : Its unique chemical structure allows it to be used in drug delivery systems where controlled release of therapeutic agents is required. The compound can enhance the solubility of poorly soluble drugs, improving bioavailability.
  • Therapeutic Agent : Preliminary studies suggest that it may have therapeutic effects against certain cancers by inducing apoptosis in cancer cells through its antioxidant mechanisms.

Material Science Applications

In material science, the compound's properties are being harnessed for developing advanced materials.

  • Coatings and Films : The compound can be incorporated into polymer matrices to create coatings that exhibit improved mechanical properties and resistance to environmental degradation.
  • Nanotechnology : Its role as a stabilizing agent in nanoparticle synthesis has been documented, aiding in the production of uniform nanoparticles for various applications, including catalysis and drug delivery.

Case Studies

StudyApplicationFindings
Chelation TherapyDemonstrated efficacy in binding lead ions in vitro, suggesting potential for treating lead poisoning.
Antioxidant ActivityShowed significant reduction in oxidative stress markers in neuronal cell cultures, indicating protective effects against neurodegeneration.
Drug DeliveryEnhanced solubility and bioavailability of a poorly soluble anti-cancer drug when formulated with N,N,S-Tris(carboxymethyl)cysteamine.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-[(Carboxymethyl)[2-(methylsulfanyl)ethyl]amino]acetic acid (CAS 104614-53-1)

  • Structure : Replaces the carboxymethylsulfanyl group with a methylsulfanyl (-SCH₃) moiety.
  • Synthesis : Likely involves alkylation of a thiol precursor with methylating agents.
  • Applications : Used in organic synthesis; lacks the additional carboxyl group, reducing its metal-chelating capacity compared to the target compound .
  • Physical Properties : Molecular weight = 207.25 g/mol; lower solubility in polar solvents due to the hydrophobic -SCH₃ group .

2-(Carboxymethylsulfanyl)pyridine-3-carboxylic Acid Monohydrate

  • Structure: Carboxymethylsulfanyl group attached to a pyridine ring instead of an ethylamino chain.
  • Synthesis : Prepared via reaction of 2-mercaptopyridine-3-carboxylic acid with chloroacetic acid at pH 11 .
  • Applications : Forms coordination polymers with metals (e.g., Co, Zn); intramolecular hydrogen bonding stabilizes its crystal lattice .
  • Physical Properties : Molecular weight = 257.27 g/mol (anhydrous); exhibits planar carboxylate-pyridine geometry .

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

  • Structure: Carboxymethylsulfanyl group integrated into a 4-oxo-arylbutanoic acid framework.
  • Synthesis : Michael addition of thioglycolic acid to α,β-unsaturated ketones .
  • Applications: Potential enzyme inhibitors; chiral R/S mixtures limit pharmaceutical utility .
  • Physical Properties : Higher molecular weights (~280–350 g/mol); solubility influenced by aryl substituents .

DTDTPA (2-[Bis[2-[carboxymethyl-[2-oxo-2-(2-sulfanylethylamino)ethyl]amino]ethyl]amino]acetic Acid)

  • Structure : Branched chelator with multiple carboxymethyl and sulfanyl groups.
  • Synthesis : Complex multi-step alkylation and acylation reactions .
  • Applications: Stabilizes gold nanoparticles (AuNPs) for radiotheranostics; chelates Gd³⁺ and Ga³⁺ for MRI/nuclear imaging .
  • Physical Properties : Molecular weight >500 g/mol; high water solubility due to eight carboxyl groups .

2-[2-[Bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic Acid;dihydrate (CAS 7487-55-0)

  • Structure: Additional carboxymethyl groups on the ethylamino chain.
  • Synthesis : Derived from diethylenetriamine pentaacetic acid (DTPA) analogs .
  • Applications : Used in gadolinium-based contrast agents; superior metal-binding capacity vs. the target compound .
  • Physical Properties : Molecular weight = 328.27 g/mol; forms stable disodium salts (e.g., C₁₀H₁₈N₂Na₂O₁₀) .

Data Tables

Table 1. Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₉H₁₄N₂O₆S·H₂O ~314.30* Carboxymethylsulfanyl, carboxyl Chelation, drug delivery
2-[(Carboxymethyl)(methylsulfanyl)ethyl]acetic acid C₇H₁₃NO₄S 207.25 Methylsulfanyl, carboxyl Organic synthesis
2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid C₈H₇NO₄S·H₂O 257.27 Pyridine, carboxylate Coordination polymers
DTDTPA C₁₆H₂₄N₄O₁₀S₂ 536.57 Multiple carboxyl, sulfanyl Radiotheranostics, MRI

*Estimated based on structural analogs.

Preparation Methods

Chemical Identity and Structure

Property Description
IUPAC Name 2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid; hydrate
Molecular Formula C8H15NO7S · H2O (hydrate)
Molecular Weight 269.27 g/mol (hydrate)
CAS Number 81877-53-4
Synonyms N,N,S-Tris(carboxymethyl)cysteamine monohydrate; 2,2'-((2-((carboxymethyl)thio)ethyl)azanediyl)diacetic acid hydrate
Structural Features Contains amino, sulfanyl (thioether), and multiple carboxymethyl groups

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid; hydrate typically involves the functionalization of cysteamine or related thioether-containing amines with carboxymethyl groups. The key steps include:

Specific Synthetic Routes

Route A: Stepwise Alkylation of Cysteamine
  • Starting Material: Cysteamine hydrochloride (2-aminoethanethiol hydrochloride).
  • First Alkylation: The amino group is alkylated with chloroacetic acid under basic conditions to form N-(carboxymethyl)cysteamine.
  • Second Alkylation: The sulfanyl group is then alkylated with chloroacetic acid to introduce the carboxymethylsulfanyl moiety.
  • Final Alkylation: Additional carboxymethylation on the nitrogen to form the tris(carboxymethyl) derivative.
  • Isolation: The product is isolated as a monohydrate by crystallization from aqueous solution.

This method allows controlled introduction of carboxymethyl groups on both nitrogen and sulfur atoms, producing the target compound with high purity.

Route B: Direct Multi-step Alkylation of Aminoethylthiol
  • Simultaneous or sequential treatment of aminoethylthiol derivatives with excess chloroacetic acid in alkaline media.
  • Reaction temperature and pH are carefully controlled to prevent over-alkylation or side reactions.
  • The crude product is purified by recrystallization or chromatographic techniques to yield the hydrate form.

Reaction Conditions and Parameters

Parameter Typical Range / Value Notes
Solvent Water or aqueous alkaline solutions Water is preferred for environmental reasons
Base Sodium hydroxide or potassium hydroxide Used to neutralize acid and facilitate alkylation
Temperature 25–80 °C Elevated temperatures increase reaction rate but may cause side reactions
Reaction Time 2–24 hours Depends on scale and desired conversion
Molar Ratios Cysteamine : Chloroacetic acid = 1 : 3 (stoichiometric) Excess chloroacetic acid ensures complete substitution
pH 8–11 Alkaline pH favors nucleophilic substitution

Analytical Data Supporting Preparation

Characterization Techniques

Purity and Yield

Parameter Typical Value
Yield 70–90% depending on method and scale
Purity (HPLC) >98%
Hydrate Content Monohydrate confirmed by TGA and XRD

Research Findings and Notes

  • The presence of the sulfanyl group requires careful control during alkylation to avoid oxidation or side reactions.
  • Hydrate formation is consistent and stable under ambient conditions, influencing storage and handling.
  • The compound's chelating ability is linked to the presence of three carboxymethyl groups and the sulfanyl moiety, which are introduced via the described synthetic methods.
  • Patents and literature emphasize the importance of pH and temperature control to maximize yield and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Stepwise Alkylation Cysteamine hydrochloride Chloroacetic acid, base 25–80 °C, pH 8–11 75–90 Controlled substitution on N and S
Direct Multi-step Alkylation Aminoethylthiol Chloroacetic acid, base 30–70 °C, alkaline 70–85 Simultaneous alkylation, simpler setup

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential amide bond formation and thioether linkage reactions. For example, carboxymethyl groups can be introduced via nucleophilic substitution using bromoacetic acid derivatives under basic conditions (pH 8–10). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio for amine-to-thiol coupling) and temperature (40–60°C). Post-synthesis, hydrate formation is achieved by crystallizing the product in aqueous ethanol . Characterization via NMR (¹H/¹³C) and HPLC (≥95% purity) is critical to confirm structural integrity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O) should show peaks for methylene groups (δ 3.2–3.8 ppm) and carboxylic protons (δ 12–13 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) matching the theoretical mass (e.g., calculated for C₉H₁₅NO₆S₂: 321.03 g/mol).
  • Infrared Spectroscopy (IR) : Look for carbonyl stretches (~1700 cm⁻¹) and O-H bands (~3400 cm⁻¹) from the hydrate .
  • X-ray Crystallography : Resolve the hydrate’s crystal structure to confirm hydrogen-bonding networks .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : The compound is highly soluble in polar solvents (water, DMSO) due to its carboxylic and thioether groups. Conduct solubility assays at pH 2–12 to map ionization effects.
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic degradation at extreme pH (e.g., >10) may cleave the thioether bond .

Advanced Research Questions

Q. How can computational methods predict the reactivity and reaction pathways of this compound in aqueous environments?

  • Methodological Answer : Employ density functional theory (DFT) to model hydrolysis mechanisms. For example, calculate activation energies for thioether bond cleavage under acidic/basic conditions. Pair computational results with experimental kinetics (e.g., Arrhenius plots from HPLC data) to validate pathways . Tools like Gaussian or ORCA are recommended for quantum chemical calculations .

Q. What strategies resolve contradictions in reported data on this compound’s coordination chemistry with metal ions?

  • Methodological Answer : If conflicting studies report varying metal-binding affinities (e.g., for Cu²⁺ vs. Zn²⁺):

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) under standardized conditions (ionic strength, pH).
  • X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry discrepancies (e.g., octahedral vs. tetrahedral).
  • Cross-validate with potentiometric titrations to assess protonation states during complexation .

Q. How can researchers design experiments to study the hydrate’s role in modulating the compound’s bioactivity?

  • Methodological Answer :

  • Hydrate vs. Anhydrous Comparison : Synthesize both forms and test bioactivity (e.g., enzyme inhibition assays).
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to correlate hydrate stability with environmental humidity.
  • Molecular Dynamics (MD) Simulations : Model hydrate-water interactions to predict bioavailability differences .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile gradient (0.1% TFA).
  • Membrane Filtration : Employ nanofiltration (MWCO 300–500 Da) to remove unreacted precursors.
  • Ion-Exchange Chromatography : Leverage carboxylic acid groups for pH-dependent retention .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate
Reactant of Route 2
2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate

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